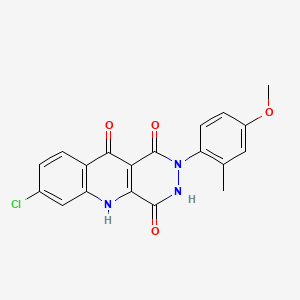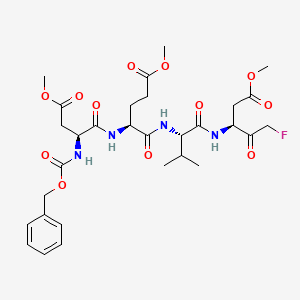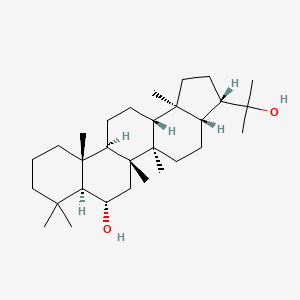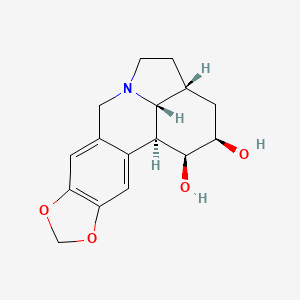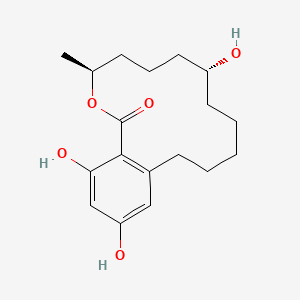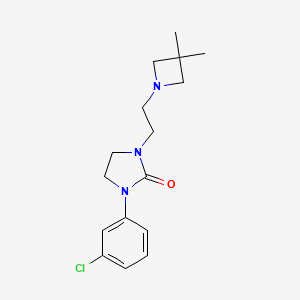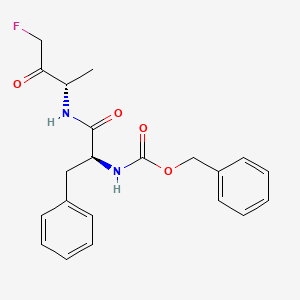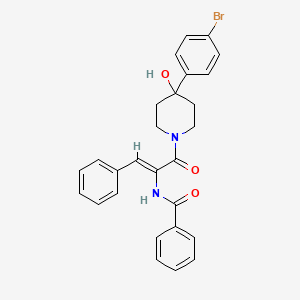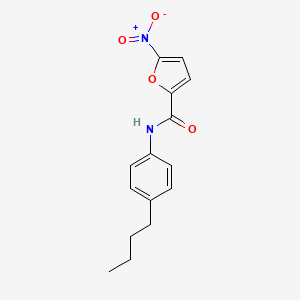
STING-IN-2
描述
C-170 是一种干扰素基因刺激剂 (STING) 的小分子抑制剂。它以其结合 STING、抑制其棕榈酰化以及阻止 TANK 结合激酶 1 (TBK1) 的募集和磷酸化的能力而闻名。 该化合物选择性地降低了人和小鼠 STING 介导的干扰素-β 报道基因活性 .
科学研究应用
C-170 具有广泛的科学研究应用,包括:
化学: 用作研究 STING 途径及其在免疫反应中的作用的工具化合物。
生物学: 用于研究 STING 介导的信号传导的分子机制。
医学: 正在研究其在治疗与免疫系统相关的疾病(例如自身免疫性疾病和癌症)方面的潜在治疗应用。
作用机制
C-170 通过与 STING 蛋白结合、抑制其棕榈酰化以及阻止 TANK 结合激酶 1 (TBK1) 的募集和磷酸化来发挥作用。这种抑制导致干扰素调节因子 3 (IRF3) 活化的减少以及随后干扰素-β 的产生。 所涉及的分子靶标和途径包括 STING-TBK1-IRF3 信号通路 .
生化分析
Biochemical Properties
N-(4-butylphenyl)-5-nitro-2-furancarboxamide interacts with the STING protein, an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to pathogen . The compound efficiently inhibits both mouse STING (mmSTING) and human STING (hsSTING) .
Cellular Effects
N-(4-butylphenyl)-5-nitro-2-furancarboxamide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease the IFNB1 and TNF mRNA levels, and also reduces the p-TBK1 levels . It has also been shown to have effects on cell survival and increases sensitivity to genotoxic treatment in a panel of breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(4-butylphenyl)-5-nitro-2-furancarboxamide involves its interaction with the STING protein. The STING pathway is a key adaptor protein of the innate immune response to cytosolic DNA . Upon binding to DNA, cGAS utilizes GTP and ATP as substrates to synthesize the second messenger cyclic GMP-AMP (cGAMP) . Acting as a second messenger, cGAMP binds to the ER-associated adaptor protein STING .
Temporal Effects in Laboratory Settings
The effects of STING pathway activation, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have been studied extensively .
Dosage Effects in Animal Models
Studies have shown that STING agonists, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have shown efficacy in animal models for SARS-CoV-2 virus infection .
Metabolic Pathways
The cGAS–STING pathway, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, has a major impact on lipid metabolism .
Transport and Distribution
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is transported from the ER to perinuclear vesicles containing transcription factors .
Subcellular Localization
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is mainly localized on the endoplasmic reticulum .
准备方法
合成路线和反应条件
C-170 的合成涉及多个步骤,包括核心结构的制备和随后的功能化。关键步骤包括:
核心结构的形成: C-170 的核心结构是通过一系列涉及芳香族化合物和硝化的反应合成的。
功能化: 然后通过引入各种取代基对核心结构进行功能化,以获得所需的化学性质。
工业生产方法
C-170 的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还涉及纯化步骤,例如结晶和色谱,以获得具有所需规格的最终产品 .
化学反应分析
反应类型
C-170 经历了几种类型的化学反应,包括:
氧化: C-170 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰 C-170 中存在的官能团。
取代: C-170 可以进行取代反应,其中一个或多个取代基被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂在受控条件下的试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .
相似化合物的比较
类似化合物
C-171: 另一种作用机制类似的 STING 抑制剂。
C-176: 一种同样靶向 STING 途径但具有不同化学性质的化合物。
H-151: 一种与 C-170 具有不同结构特征的 STING 抑制剂。
C-170 的独特性
C-170 的独特性在于其对 STING 蛋白的特异性结合亲和力和选择性。 它通过相同的共价修饰有效地抑制人和小鼠 STING,使其成为研究 STING 介导的信号传导及其治疗潜力的宝贵工具 .
属性
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


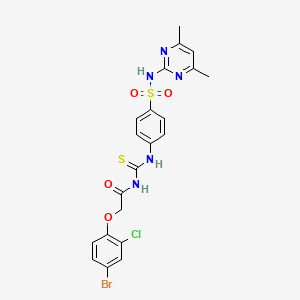
![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)
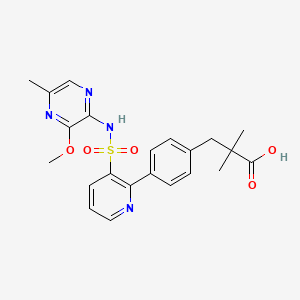
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B1682414.png)
